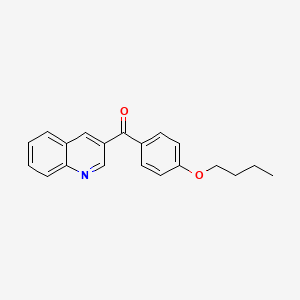

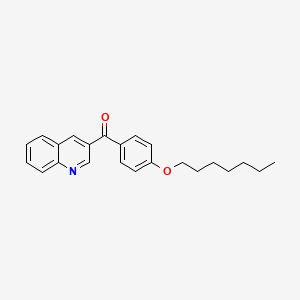

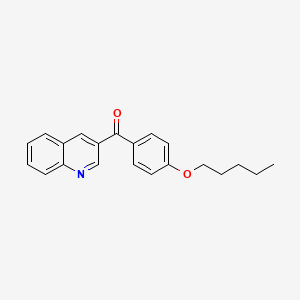

3-(4-Pentyloxybenzoyl)quinoline

Übersicht

Beschreibung

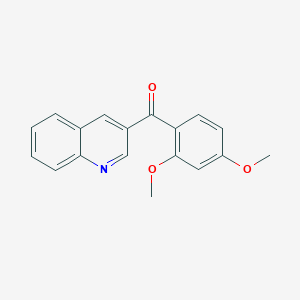

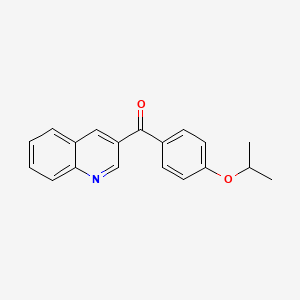

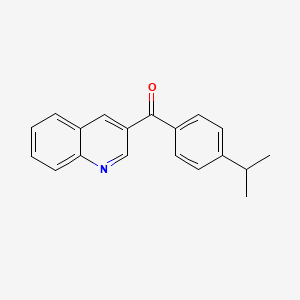

“4-(4-Pentyloxybenzoyl)quinoline” is a quinoline derivative. Quinoline is a heterocyclic aromatic organic compound with a bicyclic structure, consisting of a benzene ring fused to a pyridine ring . The “4-Pentyloxybenzoyl” group attached to the quinoline core suggests that it has a pentyloxy group (a five-carbon chain attached through an ether linkage) and a benzoyl group (a benzene ring attached through a carbonyl group) at the 4-position of the quinoline .

Synthesis Analysis

The synthesis of quinoline derivatives is a well-studied area in organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of quinoline .Chemical Reactions Analysis

Quinoline and its derivatives are known to undergo various chemical reactions, including nucleophilic and electrophilic substitution . The presence of the “4-Pentyloxybenzoyl” group may influence the reactivity of the quinoline core and could potentially be involved in specific chemical transformations.Physical and Chemical Properties Analysis

The physical and chemical properties of “4-(4-Pentyloxybenzoyl)quinoline” would depend on its precise molecular structure . Factors such as polarity, solubility, melting point, boiling point, and spectral properties would need to be determined experimentally or predicted using computational chemistry methods.Wirkmechanismus

Target of Action

The primary targets of quinoline-based compounds are bacterial enzymes, specifically DNA gyrase and DNA topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them attractive targets for antibacterial agents .

Mode of Action

Quinoline-based compounds interact with their targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction inhibits the supercoiling process of bacterial DNA, thereby blocking bacterial DNA synthesis and leading to cell death .

Biochemical Pathways

The affected biochemical pathways primarily involve bacterial DNA synthesis. By inhibiting DNA gyrase and topoisomerase IV, quinoline-based compounds disrupt the supercoiling process necessary for DNA replication . This disruption can lead to downstream effects such as inhibition of bacterial growth and proliferation .

Pharmacokinetics

They are widely distributed throughout the body, with volumes of distribution greater than 1.5 L/kg . Metabolism occurs primarily at the C7 position in the piperazinyl ring . Elimination half-lives vary, with some quinolones having half-lives between 3 and 5 hours .

Result of Action

The primary result of the action of quinoline-based compounds is the inhibition of bacterial growth and proliferation. By blocking DNA synthesis, these compounds prevent bacteria from replicating, leading to bacterial cell death .

Safety and Hazards

Zukünftige Richtungen

Quinoline derivatives continue to be of interest in various fields, including medicinal chemistry, due to their broad spectrum of bioactivity . Future research may focus on the synthesis of new quinoline derivatives, including “4-(4-Pentyloxybenzoyl)quinoline”, and the exploration of their potential applications .

Eigenschaften

IUPAC Name |

(4-pentoxyphenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2/c1-2-3-6-13-24-19-11-9-16(10-12-19)21(23)18-14-17-7-4-5-8-20(17)22-15-18/h4-5,7-12,14-15H,2-3,6,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTBZJHBGQYLHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601260578 | |

| Record name | [4-(Pentyloxy)phenyl]-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187170-86-0 | |

| Record name | [4-(Pentyloxy)phenyl]-3-quinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Pentyloxy)phenyl]-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.